Sulfanium;iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

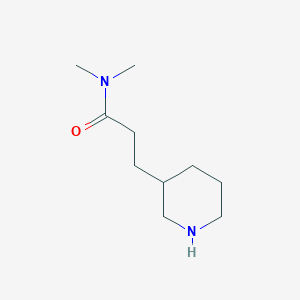

Sulfanium;iodide, also known as Trimethylsulfoxonium iodide, is a sulfoxonium salt . It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . The latter compound is used as a methylene-transfer reagent, and is used to prepare epoxides .

Synthesis Analysis

Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides . For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide . The reaction proceeds by a nucleophilic substitution mechanism (S N 2). Iodide is the leaving group .Molecular Structure Analysis

The molecular formula of Trimethylsulfoxonium iodide is C3H9IOS . The molecular weight is 220.07 g/mol . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

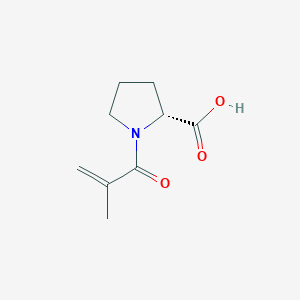

In general, formal cycloaddition reactions ([2 + 1] and [4 + 1]) of sulfonium ylides follow a similar mechanistic pathway: initial addition of the nucleophilic ylide carbanion to an electrophile to form a zwitterionic betaine intermediate, followed by cyclization of the zwitterionic intermediate to afford the desired three-membered cyclic product .Physical And Chemical Properties Analysis

The molecular formula of Trimethylsulfoxonium iodide is C3H9IOS . The molecular weight is 220.07 g/mol .科学的研究の応用

Marine Chemistry Analysis

- Sulfanium compounds, like sulfite, can be used in marine chemistry for the removal of oxygen in seawater samples, facilitating the determination of iodate and iodide via polarography and voltammetry. This process significantly reduces analysis time and enhances accuracy (Wong & Zhang, 1992).

Synthesis in Organic Chemistry

- Sulfanium iodide plays a role in organic synthesis, such as in Pummerer cyclisation, enabling the construction of complex organic compounds like oxindoles. This process is facilitated by the reaction of alpha-sulfanyl N-aryl acetamides with samarium(II) iodide (McAllister et al., 2003).

Fluorescent Probing in Biological Research

- In biological research, sulfanium iodide-related compounds serve as components in fluorescent probes. These probes, such as BD-diSH, are used for the detection and imaging of sulfane sulfur in living cells and animal models, providing insights into cellular processes and sulfur signaling (Han et al., 2018).

Balneotherapy and Mineral Water Analysis

- Sulfanium iodide derivatives, particularly sulfanes, are analyzed in balneotherapeutic sulfide waters. These components are essential for understanding the therapeutic properties of mineral waters and their chemical composition (Khutoryansky & Gorshkov, 2015).

Development of Medicinal Chemistry

- In medicinal chemistry, compounds like iodo(trisyl)sulfane, a stable alkanesulfenyl iodide, are studied for their reactivity and potential applications in drug development. These studies often focus on the interactions with various therapeutic agents (Wismach et al., 2014).

Hydrogen Sulfide Detection in Chemical Biology

- In chemical biology, sulfanium iodide-related compounds are used in developing probes for the detection of hydrogen sulfide and reactive sulfur species. This has significant implications for understanding their roles in human health and disease (Lin et al., 2015).

Hydrogen Production in Energy Research

- In the field of energy research, particularly hydrogen production, sulfanium iodide plays a role in thermochemical cycles. Studies focus on optimizing processes like the iodine-sulfur cycle for efficient hydrogen production using high-temperature heat sources (Kasahara et al., 2007).

Advancements in Battery Technology

- Lithium Iodide, a compound related to sulfanium iodide, has been identified as a promising electrolyte additive for lithium-sulfur batteries. It enhances performance by forming protective coatings and improving cell cycle stability and overpotential (Wu et al., 2015).

将来の方向性

Sulfoxonium ylides are important surrogates for diazo compounds, and their use in industry as safer alternatives has been evaluated during recent years . Beyond the known classical transformations, these ylides have also been used in a surprising plethora of novel and intrinsic chemical reactions, especially in recent years . Bench stability and handling are also an advantage of this class of organosulfur molecules . Efficient asymmetric transformations, specifically catalytic enantioselective versions, have only recently been reported, and there are specific reasons for this . This topic is expected to see significant research progress in the coming years .

特性

IUPAC Name |

sulfanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H2S/h1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABUZJZUBFMWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

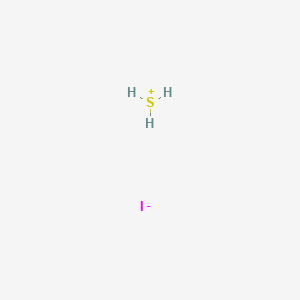

[SH3+].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3IS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfanium;iodide | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)

![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)